4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile
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Overview
Description
It has a molecular formula of C12H21N and a molecular weight of 179.31 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a nitrile group and a tert-pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with tert-pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-pentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbutan-2-yl)-1-(propylamino)cyclohexane-1-carbonitrile
- (Z)-1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane
Uniqueness
4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h10-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOQJPOQECSGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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